molecular formula C16H16O5S B1359391 2-(3,5-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene CAS No. 898779-13-0

2-(3,5-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene

Cat. No. B1359391
M. Wt: 320.4 g/mol
InChI Key: JUYXAPDSDQLRKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene, also known as 3,5-DMB-Dioxolane-Thiophene, is a heterocyclic compound with potential applications in organic synthesis, scientific research, and drug development. It is a five-membered ring structure consisting of one sulfur atom and four oxygen atoms, with two carbon atoms in the center. The two carbon atoms are linked by a double bond, forming a thiophene ring. The two carbon atoms are also linked to two oxygen atoms and two methyl groups, forming two methoxybenzene rings. The compound has a molecular weight of 250.3 g/mol.

Scientific Research Applications

Synthesis and Chemical Properties

  • Dimetallation of Thiophene Derivatives : Research by Carpenter and Chadwick (1985) in "Tetrahedron Letters" explores the preparation and reactions of dilithiated furan and thiophene derivatives, which include structures similar to 2-(3,5-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene (Carpenter & Chadwick, 1985).
  • Synthesis of Novel Thiophene Derivatives : Rangnekar and Mavlankar (1991) in "Journal of Heterocyclic Chemistry" discuss an efficient synthesis of novel thiophene derivatives, providing insight into chemical manipulations of thiophene-related compounds (Rangnekar & Mavlankar, 1991).

Bioactivity and Molecular Interactions

  • Antimicrobial Evaluation and Docking Studies : Talupur, Satheesh, and Chandrasekhar (2021) in the "International Journal of Applied Research" conducted synthesis and characterization of thiophene derivatives with antimicrobial evaluation and molecular docking studies. This research is pertinent to understanding the bioactivity of thiophene compounds (Talupur et al., 2021).
  • Synthesis and Antioxidant Activity : Queiroz et al. (2007) in "Bioorganic & Medicinal Chemistry" discuss the synthesis and antioxidant activity evaluation of new thiophene derivatives, which is relevant to understanding the potential therapeutic applications of such compounds (Queiroz et al., 2007).

Material Science and Photovoltaic Applications

  • Electrochromic Properties of Thiophene Polymers : Hu et al. (2019) in "Electrochimica Acta" synthesized novel asymmetric structure polymers based on thiophene derivatives, examining their electrochromic properties, which is significant for material science applications (Hu et al., 2019).
  • Use in Organic Solar Cells : Jørgensen and Krebs (2005) in "The Journal of Organic Chemistry" reported on the stepwise synthesis of oligophenylenevinylenes using monomers including thiophene derivatives, highlighting their potential use in plastic solar cells (Jørgensen & Krebs, 2005).

properties

IUPAC Name

(3,5-dimethoxyphenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O5S/c1-18-11-7-10(8-12(9-11)19-2)15(17)13-3-4-14(22-13)16-20-5-6-21-16/h3-4,7-9,16H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUYXAPDSDQLRKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)C2=CC=C(S2)C3OCCO3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641978
Record name (3,5-Dimethoxyphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene

CAS RN

898779-13-0
Record name (3,5-Dimethoxyphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,5-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene
Reactant of Route 2
Reactant of Route 2
2-(3,5-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene
Reactant of Route 3
Reactant of Route 3
2-(3,5-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene
Reactant of Route 4
Reactant of Route 4
2-(3,5-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene
Reactant of Route 5
Reactant of Route 5
2-(3,5-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene
Reactant of Route 6
2-(3,5-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.